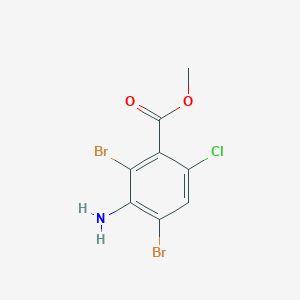

Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate

Description

Significance of Polyhalogenated Aromatic Systems in Advanced Organic Synthesis

Polyhalogenated aromatic compounds, which feature multiple halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring, are crucial building blocks in organic chemistry. The number, type, and position of these halogens dramatically influence the molecule's electronic properties, reactivity, and biological activity. wikipedia.org These compounds are often used as versatile synthetic intermediates. The halogen atoms can serve as leaving groups in various cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig aminations), allowing for the construction of complex molecular architectures. Furthermore, the steric and electronic effects of multiple halogens can direct the regioselectivity of subsequent reactions on the aromatic ring.

Overview of Substituted Benzoate (B1203000) Esters as Synthetic Intermediates

Substituted benzoate esters, such as methyl benzoate derivatives, are a cornerstone of synthetic organic chemistry. synquestlabs.com The ester group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, influencing the position of incoming substituents. marmara.edu.tr More importantly, the ester functionality can be readily transformed into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or reacted with Grignard reagents to form tertiary alcohols. This versatility makes benzoate esters valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov

Rationalization for Investigating Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate within Academic Research Paradigms

The specific substitution pattern of this compound makes it a compound of significant academic interest. The dense halogenation, combined with the presence of both an electron-donating amino group and an electron-withdrawing methyl ester group, creates a complex electronic environment on the benzene (B151609) ring. This intricate interplay of substituents raises fundamental questions about its reactivity and potential as a precursor for novel compounds.

Academic research would likely focus on several key areas:

Regioselective Functionalization: Investigating how the existing substituents direct further reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the halogen positions.

Synthesis of Heterocyclic Scaffolds: Utilizing the amino and ester groups to construct fused heterocyclic systems, which are common motifs in biologically active molecules.

Probing Structure-Activity Relationships: Using this compound as a starting material to generate a library of derivatives for biological screening, leveraging the known impact of halogenation on bioactivity.

Historical Perspectives on the Synthesis and Reactivity of Highly Substituted Anthranilate Derivatives

Anthranilic acid and its esters (anthranilates) are important compounds, known for their applications ranging from fragrances to pharmaceuticals. wikipedia.orgnih.gov Historically, research on anthranilate derivatives has been extensive. The synthesis of halogenated anthranilates often involves the direct halogenation of anthranilic acid or its ester. For example, the bromination of aminobenzoic acids is a well-established procedure to produce various bromo- and tribromo-derivatives. orgsyn.org

The reactivity of these derivatives is of particular interest. The amino group can be diazotized to generate highly reactive benzyne (B1209423) intermediates, which can then undergo cycloaddition reactions. wikipedia.org Furthermore, N-alkylation or N-arylation of the amino group provides access to a wide range of substituted compounds that are important intermediates for creating more complex molecules, including certain alkaloids and anti-inflammatory agents. The study of highly substituted systems like this compound builds upon this long history, exploring how dense and mixed halogenation patterns modify the established reactivity of the anthranilate core.

Data on a Structurally Related Isomer

| Property | Value | Source(s) |

| CAS Number | 1187386-29-3 | calpaclab.comsynblock.comsigmaaldrich.commolbase.com |

| Molecular Formula | C₈H₆Br₂ClNO₂ | calpaclab.comsynblock.comsigmaaldrich.com |

| Molecular Weight | 343.40 g/mol | calpaclab.comsynblock.com |

| Purity | Typically ≥97% | calpaclab.com |

| IUPAC Name | methyl 3-amino-2,6-dibromo-4-chlorobenzoate | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,4-dibromo-6-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2ClNO2/c1-14-8(13)5-4(11)2-3(9)7(12)6(5)10/h2H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKGCPPEJRZBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1Cl)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Amino 2,4 Dibromo 6 Chlorobenzoate

Retrosynthetic Analysis and Strategic Disconnections for Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds.

The key strategic disconnections for the target molecule can be envisioned through several pathways, primarily revolving around the order of introduction of the substituents. The directing effects of the substituents—amino (ortho-, para-directing and activating), chloro (ortho-, para-directing and deactivating), bromo (ortho-, para-directing and deactivating), and methoxycarbonyl (meta-directing and deactivating)—are crucial in determining the feasibility of a synthetic sequence.

One plausible retrosynthetic approach begins by disconnecting the amino group, suggesting a late-stage reduction of a nitro group. This is a common and effective strategy as the nitro group is a strong meta-director and can be readily reduced to an amine. Further disconnection of the bromine atoms leads back to a chlorinated benzoic acid derivative. A potential retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): Precursor is Methyl 2,4-dibromo-6-chloro-3-nitrobenzoate. This step involves the reduction of a nitro group to an amino group.

Disconnection 2 (C-Br bonds): Precursor is Methyl 6-chloro-3-nitrobenzoate. This involves a regioselective double bromination.

Disconnection 3 (Esterification): Precursor is 6-Chloro-3-nitrobenzoic acid.

Disconnection 4 (C-Cl and C-NO2): Starting from a simpler commercially available material like 2-chlorotoluene, which can be nitrated and then oxidized to the corresponding benzoic acid.

This analysis provides a logical framework for designing the forward synthesis, highlighting the key transformations required to assemble the target molecule.

Targeted Synthesis Routes to this compound

Based on the retrosynthetic analysis, several targeted synthesis routes can be proposed. These routes primarily differ in the sequence of halogenation and the introduction of the nitrogen functionality.

Regioselective Halogenation Strategies (Bromination, Chlorination) of Precursors

The regioselective introduction of three halogen atoms onto the benzene (B151609) ring is a critical aspect of the synthesis. The directing effects of the existing substituents must be carefully managed to achieve the desired 2,4-dibromo-6-chloro substitution pattern.

Direct electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity.

A potential synthetic sequence could start with the nitration of 2-chlorobenzoic acid. The carboxylic acid and chloro groups are ortho-, para-directing, while the nitro group is meta-directing. Nitration of 2-chlorobenzoic acid would likely yield a mixture of isomers, with 2-chloro-5-nitrobenzoic acid being a significant product. Following esterification to methyl 2-chloro-5-nitrobenzoate, subsequent bromination would be directed by the existing substituents. The chloro group directs ortho and para, while the nitro and ester groups direct meta. This would likely lead to bromination at the 2 and 6 positions relative to the ester, which is not the desired outcome.

A more controlled approach would be to start with a precursor where the directing groups favor the desired substitution pattern. For instance, starting with methyl 3-aminobenzoate (B8586502), the amino group is a strong ortho-, para-director. Protection of the amino group, for example as an acetamide, would still direct ortho and para. Bromination of methyl 3-acetamidobenzoate would be expected to occur at the 2, 4, and 6 positions. Subsequent selective chlorination would be challenging.

A plausible route starting from 2,4-dichloroaniline (B164938) involves its bromination. The amino group directs ortho and para, leading to 2,4-dibromo-6-chloroaniline. The challenge then becomes the introduction of the carboxylate group at the correct position.

| Starting Material | Reagents and Conditions | Product | Notes |

| 2-Chloro-5-nitrobenzoic acid | CH3OH, H2SO4 (cat.), reflux | Methyl 2-chloro-5-nitrobenzoate | Standard esterification conditions. |

| 2,5-Dichloroaniline | Br2, H2O | 2,4-Dibromo-3,6-dichloroaniline | High yield bromination in aqueous media. chemicalbook.com |

Directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization of aromatic rings. A directing group, often containing a heteroatom, coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source.

While powerful, applying DoM to the synthesis of this compound would require a carefully chosen precursor with a suitable directing group. For instance, a protected amine or an amide could serve as a directing group. However, the presence of multiple halogens could complicate the lithiation step.

Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of C-H bonds, including halogenation. These methods often employ a directing group to achieve high regioselectivity. For the synthesis of the target molecule, a suitable precursor with a directing group could be subjected to sequential Pd-catalyzed bromination and chlorination. However, controlling the regioselectivity with multiple potential C-H activation sites would be a significant challenge.

Introduction of the Amino Group at the C-3 Position in this compound Precursors

The introduction of the amino group at the C-3 position is a key step in the synthesis. As suggested by the retrosynthetic analysis, a common and reliable method is the reduction of a nitro group.

A potential route involves the synthesis of Methyl 2,6-dichloro-3-nitrobenzoate. This can be achieved by nitration of 2,6-dichlorobenzoic acid followed by esterification. patsnap.com The two chloro atoms would direct the incoming nitro group to the 3-position. Subsequent reduction of the nitro group would yield Methyl 3-amino-2,6-dichlorobenzoate. The challenge would then be the selective replacement of one of the chloro atoms with a bromo group and the introduction of a second bromo group at the 4-position.

An alternative strategy involves a Sandmeyer reaction. This reaction allows for the conversion of an amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. For instance, one could start with a precursor containing an amino group that can be converted to a chloro group at a later stage.

A more direct approach would be to start with a precursor that already contains the amino group or a masked version of it. For example, starting with methyl 3-aminobenzoate, one could perform a series of halogenation steps. The amino group is a strong activating and ortho-, para-directing group. Therefore, direct bromination of methyl 3-aminobenzoate would be expected to occur at the 2, 4, and 6 positions, leading to methyl 3-amino-2,4,6-tribromobenzoate. smolecule.com Achieving the desired 2,4-dibromo-6-chloro substitution pattern from this intermediate would be challenging.

A more viable approach could involve the following sequence:

Nitration: Start with 2-chlorobenzoic acid and perform nitration to obtain 2-chloro-3-nitrobenzoic acid as a key isomer.

Esterification: Convert the carboxylic acid to its methyl ester, yielding methyl 2-chloro-3-nitrobenzoate (B8449086). chemicalbook.com

Bromination: The nitro and ester groups are meta-directing, while the chloro group is ortho-, para-directing. Bromination of methyl 2-chloro-3-nitrobenzoate would be expected to occur at the 4 and 6 positions relative to the ester.

Reduction: The nitro group can then be reduced to an amino group to give an intermediate that is closer to the final product.

| Precursor | Reagents and Conditions | Product | Notes |

| 2,6-Dichlorobenzoic acid | HNO3, H2SO4 | 2,6-Dichloro-3-nitrobenzoic acid | Nitration is directed to the 3-position by the two chloro groups. patsnap.com |

| 2,6-Dichloro-3-nitrobenzoic acid | CH3OH, H2SO4 (cat.), reflux | Methyl 2,6-dichloro-3-nitrobenzoate | Standard esterification. patsnap.com |

| 4-Bromo-3-nitrobenzoic acid | SnCl2·2H2O, Ethyl acetate (B1210297), Acetic acid, 70 °C | 3-Amino-4-bromobenzoic acid | Selective reduction of the nitro group in the presence of a bromo substituent. chemicalbook.com |

Nitration-Reduction Sequences

A classical and widely employed method for the introduction of an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic substitution of a nitro group (–NO₂) onto the aromatic core, followed by its reduction to an amino group (–NH₂). For a target molecule like this compound, this strategy would likely commence from a pre-functionalized precursor, such as 2,4-dibromo-6-chlorobenzoic acid or its corresponding toluene (B28343) derivative.

The key step is the regioselective nitration. The directing effects of the existing substituents on the aromatic ring are paramount. The carboxylic acid group is a deactivating meta-director, while the halogen atoms (bromo and chloro) are deactivating but ortho-, para-directors. In a heavily substituted ring, steric hindrance plays a crucial role. The nitration of 2,4-dibromo-6-chlorobenzoic acid would be directed by the cumulative electronic and steric effects to the C3 or C5 position. Given the steric bulk of the ortho-substituents (bromo and chloro) flanking the carboxylic acid, nitration at the less hindered C3 position is plausible. Typical nitrating conditions involve a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). mdpi.com

Once the nitro-intermediate, Methyl 2,4-dibromo-6-chloro-3-nitrobenzoate, is synthesized, the subsequent reduction of the nitro group must be performed chemoselectively to avoid disturbing the halogen substituents. Several reducing agents are effective for this transformation.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fe / HCl or NH₄Cl | Aqueous or alcoholic solvent, heat | Cost-effective, high chemoselectivity, environmentally benign metal. longdom.org | Stoichiometric amounts of metal required, formation of iron sludge. |

| SnCl₂·2H₂O | Ethanol (B145695) or Ethyl Acetate, reflux | Effective for sterically hindered nitro groups, homogenous reaction. chemicalbook.com | More expensive than iron, tin waste is environmentally problematic. |

| H₂ / Pd-C | Methanol or Ethanol, pressurized H₂ atmosphere | Catalytic, clean workup, high yield. | Potential for dehalogenation (especially debromination), requires specialized pressure equipment. |

| Zn / NH₄Cl | Aqueous solvent, 80 °C | High yields, chemoselective for nitro groups, avoids organic solvents. rsc.org | Requires stoichiometric zinc, potential for metal waste. |

For this specific substrate, reduction using iron powder in the presence of an acid or ammonium (B1175870) chloride would be a robust and cost-effective choice, offering high selectivity for the nitro group while preserving the C-Br and C-Cl bonds. longdom.org

Buchwald–Hartwig Amination Strategies on Halogenated Intermediates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org This methodology could be applied to the synthesis of this compound by using a precursor that possesses a leaving group at the C3 position, such as Methyl 2,4,6-trichloro-3-bromobenzoate or a similar polyhalogenated intermediate. Ammonia (B1221849) or an ammonia equivalent would serve as the nitrogen source.

The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the substrate.

Ligand Exchange/Coordination: The amine coordinates to the resulting Pd(II) complex.

Deprotonation: A base removes a proton from the coordinated amine to form an amido complex.

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. youtube.com

A significant challenge in applying this reaction to a substrate like a trihalo- or tetrahalobenzoate is the steric hindrance around the reaction center and the electronic properties of the substrate. The selection of the phosphine (B1218219) ligand is critical for the success of the coupling. Bulky, electron-rich ligands are generally required to promote the reductive elimination step and stabilize the catalytic species. youtube.com

| Ligand Name | Abbreviation | Typical Substrates | Key Features |

|---|---|---|---|

| Tri-tert-butylphosphine | P(t-Bu)₃ | Aryl chlorides, sterically hindered substrates | Highly electron-donating, sterically demanding. |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Aryl chlorides and bromides, broad scope. | Bulky biarylphosphine, promotes efficient oxidative addition and reductive elimination. youtube.com |

| 2-(Dicyclohexylphosphino)biphenyl | DavePhos | Aryl chlorides, bromides, and triflates. | Effective for a wide range of coupling partners. |

| (1,1'-Bis(diphenylphosphino)ferrocene) | dppf | Aryl bromides and iodides. | Bidentate ligand, effective in earlier generation catalyst systems. wikipedia.org |

For a polyhalogenated, sterically congested substrate, a catalyst system employing a highly active ligand such as XPhos or P(t-Bu)₃ with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) would likely be required. libretexts.org

Direct Amination Methodologies

Direct C-H amination represents a highly atom-economical approach to forming C-N bonds, as it avoids the need for pre-functionalization of the aromatic ring with a halide or triflate. These methods typically involve the activation of a C-H bond by a transition metal catalyst, followed by reaction with an aminating agent.

For the synthesis of the target molecule, a plausible strategy would be the direct amination of Methyl 2,4-dibromo-6-chlorobenzoate. The carboxylic acid (or ester) group can act as a directing group, guiding the C-H activation to the ortho position. In this case, this would correspond to the C5 position. However, recent advances have shown methods for meta and para amination. An iridium-catalyzed C-H amidation of benzoic acids using sulfonyl azides has been developed, which, when coupled with a subsequent decarboxylation step, can provide access to meta- or para-substituted anilines. ibs.re.krnih.gov

A more direct approach would be a C-H activation at the C3 position. While challenging due to the lack of ortho-directing assistance from the carboxyl group, such transformations are an active area of research. acs.org Copper- and rhodium-catalyzed systems have been explored for the direct amidation of aromatic C-H bonds. For instance, Cu(OAc)₂ has been used to catalyze the amination of 2-arylpyridines with phthalimide (B116566) (an ammonia equivalent) under an oxygen atmosphere. acs.org The viability of such a method on the electron-deficient and sterically hindered 2,4-dibromo-6-chlorobenzoate core would depend heavily on the development of highly active and selective catalyst systems.

Esterification Techniques for Benzoic Acid Derivatives Precursors to this compound

The final step in the synthesis is the conversion of the precursor, 3-Amino-2,4-dibromo-6-chlorobenzoic acid, to its corresponding methyl ester. The reactivity of this substrate is influenced by two main factors: the steric hindrance from the two ortho substituents (bromo and chloro groups) and the presence of the basic amino group.

Fischer Esterification Modifications

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. organic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com

For the esterification of 3-Amino-2,4-dibromo-6-chlorobenzoic acid, several considerations must be made:

Basicity of the Amino Group: The amino group will be protonated by the acid catalyst. Therefore, a stoichiometric amount of acid relative to the amino group is required, in addition to the catalytic amount needed for the esterification itself. researchgate.net

Steric Hindrance: The bromo and chloro groups at the C2 and C6 positions sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon, slowing the reaction rate.

To overcome these challenges, modifications to the standard Fischer esterification protocol are necessary. These include using a large excess of the alcohol (methanol) to act as both reactant and solvent, which shifts the equilibrium forward, and employing elevated temperatures and prolonged reaction times to overcome the high activation energy due to steric hindrance. researchgate.net

Coupling Agent-Mediated Esterification

As an alternative to the harsh acidic conditions of Fischer esterification, methods employing coupling agents can be used. These reactions proceed under milder, often neutral, conditions and are particularly effective for sterically hindered or acid-sensitive substrates.

A common example is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (methanol), even if sterically hindered, to form the ester. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol (excess), H₂SO₄ (stoichiometric + catalytic) | Reflux, extended time | Inexpensive reagents, simple procedure. organic-chemistry.org | Harsh acidic conditions, high temperatures, equilibrium limitations, requires excess alcohol. rug.nl |

| Coupling Agent-Mediated | Methanol, DCC or EDC, DMAP (cat.) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, effective for hindered substrates, not an equilibrium reaction. organic-chemistry.org | More expensive reagents, stoichiometric byproduct (dicyclohexylurea) must be filtered off. |

Using a coupling agent like DCC or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would be a highly effective strategy for the esterification of the sterically encumbered and potentially acid-sensitive 3-Amino-2,4-dibromo-6-chlorobenzoic acid.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance safety. rroij.com The application of these principles to the synthesis of this compound can be considered for each proposed synthetic route.

The 12 Principles of Green Chemistry provide a framework for this analysis:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. Direct C-H amination is superior to multistep routes in this regard.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amination has a higher atom economy than nitration-reduction or Buchwald-Hartwig pathways, which generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses: Methods should use and generate substances that possess little or no toxicity. For the reduction step, using Fe/NH₄Cl in water is preferable to toxic tin reagents. rsc.org

Designing Safer Chemicals: The final product itself is the target, but intermediates should also be considered.

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. The reduction of nitroarenes using zinc in water is an excellent example of replacing volatile organic solvents. rsc.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure. Coupling agent-mediated esterifications are often run at room temperature, offering an advantage over the high heat required for Fischer esterification.

Use of Renewable Feedstocks: This principle is less directly applicable to this specific synthesis, which starts from petrochemical-derived materials.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. Direct amination avoids the need to introduce and then reduce a nitro group.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. Catalytic hydrogenation for the reduction step or the use of palladium, iridium, or copper catalysts for C-N bond formation aligns with this principle. nih.gov

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

By evaluating each synthetic pathway against these principles, chemists can select or develop routes that are not only efficient and high-yielding but also safer and more sustainable. For instance, a route involving catalytic direct amination followed by an enzyme-catalyzed esterification would represent a highly green approach, minimizing waste, energy use, and hazardous reagents.

Solvent-Free and Catalytic Approaches

The development of solvent-free and catalytic reactions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. researchgate.netsyrris.com These approaches can lead to simplified reaction procedures, easier product isolation, and reduced waste generation.

Solvent-Free Synthesis:

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs). researchgate.net For the synthesis of a halogenated aromatic compound like this compound, a potential solvent-free approach could involve the direct halogenation of a suitable precursor. For instance, the bromination of an aromatic substrate can be achieved using N-bromosuccinimide (NBS) supported on alumina (B75360) under solvent-free conditions. researchgate.net This method has been shown to be effective for the ring bromination of various aromatic compounds. researchgate.net

Another relevant solvent-free technique is the Michael-type addition of amines to electron-deficient alkenes, which proceeds without any solvent or catalyst to produce β-amino derivatives in excellent yields. researchgate.net While not directly applicable to the synthesis of the target molecule from a simple benzene ring, this principle could be adapted for the introduction of the amino group in a later-stage functionalization of a suitably substituted benzoic acid ester under solvent-free conditions.

Catalytic Approaches:

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with high efficiency and selectivity under milder conditions. ctfassets.net For the synthesis of this compound, several catalytic steps can be envisioned.

Catalytic Halogenation: The regioselective chlorination and bromination of aromatic compounds can be achieved using Lewis acid catalysts. google.comwikipedia.org For instance, the chlorination of benzoates can be performed using chlorine gas in the presence of a Lewis acid like ferric chloride (FeCl₃). google.com Similarly, various catalysts have been developed for the regioselective bromination of aromatic compounds. organic-chemistry.org A plausible catalytic route to the target molecule could involve the sequential catalytic chlorination and bromination of a methyl aminobenzoate precursor.

Catalytic Amination: The introduction of the amino group can be accomplished through catalytic amination reactions. Copper-catalyzed amination of aryl halides, known as the Ullmann condensation, is a well-established method for forming C-N bonds. google.comorganic-chemistry.orgscilit.com This approach could be applied to a di-bromo-chloro-substituted methyl benzoate (B1203000) intermediate. Modern advancements have led to the development of more efficient palladium- and copper-based catalysts that can facilitate this transformation under milder conditions. Late-stage amination of complex benzoic acid derivatives has been demonstrated using iridium-catalyzed C-H activation. nih.gov

The following table summarizes potential catalytic approaches for the synthesis of key functionalities in this compound.

| Transformation | Catalytic System | Potential Advantages |

| Chlorination | Lewis Acids (e.g., FeCl₃, AlCl₃) | High regioselectivity, atmospheric pressure conditions. google.com |

| Bromination | Lewis Acids, Vanadium pentoxide/H₂O₂ | Mild reaction conditions, high selectivity and yield. organic-chemistry.orggoogle.com |

| Amination | Copper-based catalysts (e.g., CuI, Cu₂O), Palladium-based catalysts | Avoids harsh nitration/reduction steps, good functional group tolerance. google.comorganic-chemistry.orgscilit.com |

| Esterification | Strong acid catalysts (e.g., H₂SO₄) | Direct conversion of carboxylic acid to ester. |

Atom Economy and Reaction Efficiency Considerations

Green chemistry principles emphasize the importance of maximizing the incorporation of all materials used in the process into the final product. nih.gov Atom economy and reaction mass efficiency are key metrics used to evaluate the "greenness" of a chemical process. mdpi.comnih.gov

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. buecher.de Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the product. buecher.de In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

In a hypothetical synthesis of this compound, a route that utilizes addition reactions and catalytic C-H functionalization would, in principle, have a higher atom economy than a traditional route involving multiple substitution reactions with stoichiometric reagents. For example, a direct C-H amination would be more atom-economical than a nitration followed by reduction.

Reaction Mass Efficiency (RME):

The following table illustrates a hypothetical comparison of two synthetic routes to a key intermediate, highlighting the impact of methodology on RME.

| Metric | Traditional Route (e.g., Stoichiometric Halogenation) | Greener Route (e.g., Catalytic C-H Halogenation) |

| Reagents | Stoichiometric amounts of halogenating agents, potential for excess reagents. | Catalytic amounts of Lewis acids, potentially less excess of halogenating agent. |

| Solvent Usage | Often requires large volumes of organic solvents for reaction and purification. | May be conducted in less solvent or under solvent-free conditions. researchgate.net |

| Work-up | Often involves aqueous work-up and extraction, generating significant aqueous waste. | Simplified work-up, potentially leading to less waste. |

| Overall RME | Lower | Higher |

By adopting solvent-free and catalytic methodologies, the RME for the synthesis of this compound can be significantly improved. The reduction in solvent use and the elimination of stoichiometric byproducts are major contributing factors to a higher RME and a more sustainable manufacturing process. syrris.comctfassets.net

Elucidation of Chemical Transformations and Reaction Mechanisms of Methyl 3 Amino 2,4 Dibromo 6 Chlorobenzoate

Reactivity of the Amino Group in Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate

The amino group in this compound is a primary aromatic amine, which imparts nucleophilic character to the molecule and serves as a key handle for a range of chemical modifications.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily participating in substitution and acylation reactions.

Nucleophilic Substitution: The amino group can engage in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly activated aromatic systems. However, the inherent reactivity of the amino group in this compound is more commonly exploited through its reaction with electrophiles.

Acylation Pathways: Acylation of the amino group is a common transformation, typically achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of an N-acylated product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | Methyl 3-(acetylamino)-2,4-dibromo-6-chlorobenzoate | Base (e.g., pyridine (B92270) or triethylamine), aprotic solvent |

| Benzoyl chloride | Methyl 3-(benzoylamino)-2,4-dibromo-6-chlorobenzoate | Base (e.g., pyridine or triethylamine), aprotic solvent |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). byjus.comorganic-chemistry.org The resulting arenediazonium salt is a versatile intermediate. organic-chemistry.org

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating a variety of substitution reactions known as Sandmeyer or Sandmeyer-type reactions. ucla.eduwikipedia.org These reactions allow for the introduction of a wide range of substituents onto the aromatic ring. ucla.eduwikipedia.orgorganic-chemistry.org

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product |

|---|---|

| Copper(I) chloride (CuCl) | Methyl 2,4-dibromo-3,6-dichlorobenzoate |

| Copper(I) bromide (CuBr) | Methyl 2,3,4-tribromo-6-chlorobenzoate |

| Copper(I) cyanide (CuCN) | Methyl 2,4-dibromo-6-chloro-3-cyanobenzoate |

| Potassium iodide (KI) | Methyl 2,4-dibromo-6-chloro-3-iodobenzoate |

| Water (H₂O), heat | Methyl 2,4-dibromo-6-chloro-3-hydroxybenzoate |

This compound, being a derivative of anthranilic acid, is a valuable precursor for the synthesis of heterocyclic compounds, most notably quinazolinones. nih.govnih.govijarsct.co.in The synthesis of quinazolinone derivatives often involves a two-step process. nih.govnih.gov First, the amino group is acylated. nih.govnih.gov The resulting N-acyl intermediate can then undergo an intramolecular cyclization, often promoted by heat or a dehydrating agent like acetic anhydride, to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate is then reacted with an amine or ammonia (B1221849) to yield the desired quinazolinone derivative. nih.govnih.gov

Alternatively, quinazolin-4-ones can be synthesized in a one-pot reaction by heating an anthranilic acid derivative with a formamide. epstem.netgeneris-publishing.com

Table 3: General Pathway to Quinazolinone Derivatives

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Acylation | This compound + Acyl chloride | Methyl 3-(acylamino)-2,4-dibromo-6-chlorobenzoate |

| 2. Cyclization | Methyl 3-(acylamino)-2,4-dibromo-6-chlorobenzoate | Substituted Benzoxazinone |

Reactivity of the Ester Moiety in this compound

The methyl ester group in the molecule is also susceptible to chemical modification, primarily through reactions at the carbonyl carbon.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2,4-dibromo-6-chlorobenzoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is generally more efficient and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the departure of the methoxide (B1231860) leaving group. A final protonation step yields the carboxylic acid.

Transesterification: This process converts the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-amino-2,4-dibromo-6-chlorobenzoate. This reaction is typically an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. ucla.edu

Table 4: Reactions of the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Base-catalyzed) | 1. NaOH, H₂O/heat 2. H₃O⁺ | 3-Amino-2,4-dibromo-6-chlorobenzoic acid |

The ester group can be reduced to a primary alcohol, (3-amino-2,4-dibromo-6-chlorophenyl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. commonorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgorgosolver.com This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alcohol.

The resulting primary alcohol is a versatile functional group that can undergo further derivatization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an alkyl halide.

Table 5: Reduction of the Ester Group

| Reagent | Product |

|---|

Reactivity of the Halogen Substituents in this compound

The reactivity of the halogen substituents on the aromatic ring of this compound is complex and dictated by the interplay of steric and electronic factors. The molecule possesses three halogen atoms at different positions, each with a unique chemical environment: a bromine atom at the C2 position, a bromine atom at the C4 position, and a chlorine atom at the C6 position. The presence of a strong electron-donating group (the amino group at C3) and an electron-withdrawing group (the methyl ester at C1) further diversifies the reactivity of these C-X bonds.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and requires specific conditions to proceed. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. wikipedia.org For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In the case of this compound, the potential for SNAr is significantly diminished by the presence of the electron-donating amino (-NH₂) group at the C3 position. Electron-donating groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. This deactivation effect generally overrides the activating influence of the electron-withdrawing methyl ester group and the halogen atoms themselves.

While the halogens and the ester group do withdraw electron density, none of the halogen leaving groups are in an optimal ortho or para position relative to a sufficiently powerful activating group to facilitate the formation of a stable Meisenheimer complex. libretexts.org Therefore, under typical SNAr conditions, this compound is expected to be relatively unreactive towards nucleophilic displacement of its halogen substituents. Dehalogenation of aromatics via nucleophilic aromatic substitution has been implicated in reactions with potent nucleophiles like the hydride ion, but this is less common for non-activated systems. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Ullmann)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant area of reactivity for the halogen substituents of this compound. rsc.org These reactions typically proceed via a catalytic cycle involving a low-valent transition metal, most commonly palladium. libretexts.org

The general reactivity of aryl halides in these reactions is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond, following the trend: C-I > C-Br > C-Cl >> C-F. nih.gov Based on this trend, the two bromo substituents in this compound are expected to be significantly more reactive than the chloro substituent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is widely used for the synthesis of biaryls and is known for its mild reaction conditions and functional group tolerance. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors of the substrates and catalyst. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is a reliable method for synthesizing arylalkynes and conjugated enynes. rsc.orgresearchgate.netacs.org

Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is used to form aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgorganic-chemistry.org While traditional conditions are harsh, modern ligand-accelerated protocols have made the reaction much milder and more versatile. magtech.com.cnmdpi.com

For polyhalogenated compounds like this compound, the key challenge and synthetic opportunity lies in achieving site-selective functionalization. nih.govrsc.org The selectivity of cross-coupling reactions is determined by a combination of factors.

Carbon-Halogen Bond Strength: As noted, the C-Br bonds are weaker than the C-Cl bond, making them the primary sites for initial reaction. Selective mono-functionalization at a bromine position is feasible while leaving the chlorine atom intact for subsequent transformations.

Steric Hindrance: The local environment around each halogen plays a critical role. The C2-Br is flanked by the bulky methyl ester group and the amino group. The C6-Cl is similarly hindered, positioned between the methyl ester and the C5-H. The C4-Br is relatively less sterically encumbered. This suggests that catalysts with bulky ligands might preferentially react at the C4 position.

Electronic Effects: The electron-donating amino group and the electron-withdrawing ester group influence the electron density at each carbon position, which in turn affects the rate of oxidative addition. The precise electronic influence on site-selectivity can be complex and dependent on the specific catalyst system and reaction mechanism. acs.orgnih.gov

Based on these principles, a general reactivity trend for the halogen positions in this compound can be predicted.

| Position | Halogen | Key Influencing Factors | Predicted Relative Reactivity |

| C4 | Bromo | Lower C-X bond energy (vs. Cl), less steric hindrance. | Highest |

| C2 | Bromo | Lower C-X bond energy (vs. Cl), significant steric hindrance from ortho -COOMe and -NH₂ groups. | Intermediate |

| C6 | Chloro | Higher C-X bond energy, significant steric hindrance from ortho -COOMe group. | Lowest |

By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to control which halogen reacts, allowing for the stepwise and selective functionalization of the aromatic core. nih.govnih.gov

The mechanism for most palladium-catalyzed cross-coupling reactions is generally understood to proceed through a common catalytic cycle. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex (Pd⁰Lₙ). This is typically the rate-determining step and is where site-selectivity is established. The Pd(0) inserts into the C-X bond to form a square planar Pd(II) complex (Ar-PdII(L)₂-X). The rate of this step is highly dependent on the C-X bond strength and the steric and electronic environment of the carbon atom. acs.org

Transmetalation: The organopalladium(II) complex then reacts with the organometallic coupling partner (e.g., R-B(OH)₂ in Suzuki coupling). The 'R' group is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex (Ar-PdII(L)₂-R).

Reductive Elimination: In the final step, the two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired product (Ar-R) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Understanding these mechanistic steps allows for the rational design of experiments to control reactivity and selectivity. For instance, the choice of phosphine (B1218219) ligand (L) can dramatically influence the rate and selectivity of the oxidative addition and reductive elimination steps. nih.gov

Halogen Dance Reactions and Halogen-Metal Exchange

Beyond transition metal-catalyzed couplings, the halogen substituents can undergo other important transformations, such as halogen dance and halogen-metal exchange reactions.

Halogen Dance Reactions: The halogen dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgclockss.org The reaction is driven by the formation of the most thermodynamically stable organometallic intermediate. wikipedia.org It typically involves deprotonation of an aryl halide with a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to generate an aryl anion, which can then induce halogen migration. whiterose.ac.ukresearchgate.netscribd.com For this compound, the most acidic aromatic proton is likely at the C5 position, being situated between the C4-Br and C6-Cl. Deprotonation at this site could potentially initiate a rearrangement of the bromine atoms.

Halogen-Metal Exchange: Halogen-metal exchange is a fast reaction, particularly at low temperatures, where an organometallic reagent (commonly an organolithium like n-BuLi or t-BuLi) exchanges its metal with a halogen on the aromatic ring. wikipedia.org The rate of exchange follows the trend I > Br > Cl, making the bromine atoms in the target molecule susceptible to this reaction while leaving the chlorine untouched. wikipedia.org

Reactivity: C-Br > C-Cl

Selectivity: Between the two bromine atoms, the exchange is likely to occur preferentially at the less sterically hindered C4 position.

This reaction provides a powerful method for generating a nucleophilic carbon center on the aromatic ring, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups in a highly regioselective manner. imperial.ac.ukrsc.org

Intramolecular Reactions and Rearrangements Involving this compound

The functional groups present in this compound—an amino group, a methyl ester, and multiple halogens—offer the potential for intramolecular reactions, leading to the formation of new heterocyclic systems. While specific examples involving this exact substrate are not extensively documented, the principles of intramolecular reactivity can be applied.

Such reactions typically require a modification of one of the existing functional groups to introduce a reactive partner capable of cyclizing onto another part of the molecule. For example:

Cyclization via the Amino Group: The nucleophilic amino group could be used to form a new ring. If one of the ortho halogen positions (C2-Br or C4-Br, though C4 is not ortho) were replaced with a suitable electrophilic side chain (e.g., via cross-coupling followed by modification), the amino group could potentially displace a leaving group on that side chain to form a new nitrogen-containing ring.

Intramolecular Heck Reaction: If a suitable alkene-containing side chain were introduced at one of the halogen positions (e.g., C4 via a Suzuki or Stille coupling), an intramolecular Heck reaction could be initiated. This would involve the oxidative addition of the palladium catalyst into another C-X bond (e.g., C2-Br), followed by intramolecular insertion of the tethered alkene, leading to the formation of a polycyclic system. Intramolecular Heck reactions are often more efficient and selective than their intermolecular counterparts. libretexts.org

Rearrangements: Rearrangement reactions like the Bamberger or Beckmann rearrangements typically involve specific functional groups (like N-phenylhydroxylamines or oximes, respectively) that are not present in the parent molecule. wiley-vch.delibretexts.orgberhamporegirlscollege.ac.in However, the parent compound could be chemically modified into a precursor that could undergo such a rearrangement. For instance, the amino group could be transformed into an azide, which could then undergo a Curtius or Schmidt-type rearrangement under appropriate conditions.

The successful design of an intramolecular reaction would depend on first using the site-selective reactions described in section 3.3 to install a functional group with the correct tether length and reactivity to facilitate a subsequent cyclization or rearrangement. rsc.orgresearchgate.netrsc.orgfrontiersin.org

Advanced Analytical Methodologies for Characterization of Methyl 3 Amino 2,4 Dibromo 6 Chlorobenzoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each type of proton in the molecule. The methyl ester group (-OCH₃) would produce a sharp singlet, typically in the 3.8-4.0 ppm range. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The sole aromatic proton (at the C5 position) is isolated and would therefore appear as a singlet, with its chemical shift influenced by the surrounding electron-withdrawing halogen and electron-donating amino substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound would yield a distinct signal. The carbonyl carbon of the ester would be found far downfield (typically 160-170 ppm), while the methyl carbon would be observed upfield (around 50-55 ppm). The six aromatic carbons would have characteristic shifts determined by the attached substituents (-NH₂, -Br, -Cl, -COOCH₃).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the structure. While COSY would be of limited use for this specific molecule due to the single, isolated aromatic proton, HSQC would be crucial to definitively assign the protonated aromatic carbon by correlating the ¹H signal with its directly attached ¹³C signal. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would further confirm the structure by showing correlations between protons and carbons that are two or three bonds away, for instance, between the methyl protons and the ester carbonyl carbon.

Quantitative ¹H-NMR (qH-NMR) could be utilized for purity assessment by integrating the signal of a specific proton (e.g., the aromatic singlet) against a certified internal standard of known concentration. This provides a direct and highly accurate measure of the compound's purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-COOCH₃ | - | ~165 |

| C1-COO CH₃ | 3.9 (s, 3H) | ~53 |

| C1 | - | ~112 |

| C2-Br | - | ~115 |

| C3-NH₂ | 4.5-5.5 (br s, 2H) | ~145 |

| C4-Br | - | ~110 |

| C5-H | 7.5-7.8 (s, 1H) | ~135 |

| C6-Cl | - | ~128 |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

For this compound, the most striking feature in its mass spectrum would be the complex isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). whitman.edu A molecule containing two bromine atoms and one chlorine atom will exhibit a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical probability of each isotope combination. orgchemboulder.comresearchgate.net This unique pattern is a definitive fingerprint for the presence of these specific halogens.

Electron Ionization (EI-MS) would likely cause fragmentation of the molecule. Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-•OCH₃) to give an [M-31]⁺ ion, or the loss of the entire methoxycarbonyl group (-•COOCH₃) to give an [M-59]⁺ ion.

Electrospray Ionization (ESI-MS), a softer ionization technique, is typically used for more polar or fragile molecules and would be expected to show a strong protonated molecular ion [M+H]⁺, again with the characteristic isotopic pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula (C₈H₆Br₂ClNO₂), distinguishing it from any other compound with the same nominal mass.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of this compound (C₈H₆⁷⁹Br₂³⁵ClNO₂) *

| Ion | Calculated m/z | Relative Intensity (%) | Isotopic Composition |

| [M]⁺ | 338.85 | 76.5 | C₈H₆(⁷⁹Br)₂(³⁵Cl)NO₂ |

| [M+2]⁺ | 340.85 | 100.0 | C₈H₆(⁷⁹Br)(⁸¹Br)(³⁵Cl)NO₂ / C₈H₆(⁷⁹Br)₂(³⁷Cl)NO₂ |

| [M+4]⁺ | 342.85 | 49.6 | C₈H₆(⁸¹Br)₂(³⁵Cl)NO₂ / C₈H₆(⁷⁹Br)(⁸¹Br)(³⁷Cl)NO₂ |

| [M+6]⁺ | 344.85 | 8.0 | C₈H₆(⁸¹Br)₂(³⁷Cl)NO₂ |

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides information about the functional groups present in a molecule, as different bonds absorb infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C=O stretching of the ester functional group would produce a strong, sharp peak around 1720-1740 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C-O single bond stretch of the ester would appear in the 1100-1300 cm⁻¹ region. Finally, the carbon-halogen bonds would have characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹ (C-Cl) and 700 cm⁻¹ (C-Br).

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

| C-Cl | Stretch | 700 - 850 | Strong |

| C-Br | Stretch | 500 - 700 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. This compound contains a substituted aminobenzoate system, which is a strong chromophore. The spectrum, typically run in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show one or more strong absorption bands in the UV region (200-400 nm). The exact position of the absorption maxima (λ_max) would be influenced by the combination of the electron-donating amino group and the electron-withdrawing ester and halogen substituents.

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from reaction byproducts and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A typical analysis would employ a reversed-phase method, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase.

A gradient elution method, starting with a high proportion of water (often containing a modifier like formic acid or ammonium (B1175870) acetate) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol, would be effective for separating the target compound from potential impurities. thermofisher.com

Detection is most commonly achieved using a UV detector, often a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector. This detector can monitor the absorbance across a range of wavelengths simultaneously, providing a UV spectrum for the peak that can help confirm its identity. The purity of the compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For higher sensitivity and confirmation of identity, an HPLC system can be coupled to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For halogenated aromatic compounds such as this compound, GC-MS offers high resolution and sensitivity. The analysis hinges on the compound's ability to be volatilized without thermal degradation.

While the ester functional group enhances volatility, the presence of an amino group can sometimes lead to peak tailing and undesirable interactions with the stationary phase of the GC column. To mitigate these effects and improve chromatographic performance, derivatization is often an essential step. nih.govsemanticscholar.org This chemical modification of the analyte is designed to increase its volatility and thermal stability. youtube.com Common derivatization strategies for compounds containing amino groups include silylation, acylation, or alkylation. nih.gov For instance, silylation with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) group, which typically results in sharper, more symmetrical chromatographic peaks. youtube.comnist.gov

The mass spectrometer component allows for the definitive identification of the compound and its derivatives. Upon ionization, typically by electron impact (EI), molecules fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The presence of two bromine atoms and one chlorine atom in this compound would produce a highly characteristic isotopic pattern in the mass spectrum, providing unambiguous confirmation of its elemental composition.

A typical GC-MS method for analyzing a derivatized or underivatized halogenated benzoate (B1203000) would involve a capillary column with a nonpolar or mid-polarity stationary phase. The temperature program would be optimized to ensure sufficient separation from any impurities or related compounds.

Table 1: Illustrative GC-MS Parameters for Halogenated Benzoate Analysis

| Parameter | Setting | Purpose |

| Gas Chromatograph | ||

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the analyte without degradation. nist.gov |

| Column Type | Fused silica (B1680970) capillary column (e.g., 5% Phenyl Polysiloxane) | Provides good separation for semi-volatile aromatic compounds. |

| Carrier Gas | Helium | Inert gas for carrying the analyte through the column. |

| Oven Program | Initial Temp: 70°C, Ramp: 10-15°C/min, Final Temp: 300°C | Separates compounds based on their boiling points and interactions with the stationary phase. nist.gov |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method that produces reproducible fragmentation patterns. |

| Ion Source Temp. | 230 - 250 °C | Maintains the analyte in the gas phase and promotes ionization. |

| Mass Analyzer | Quadrupole or Ion Trap | Scans and separates fragment ions based on their mass-to-charge ratio. |

| Scan Range | 50 - 500 amu | Covers the expected molecular ion and key fragment masses. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While the specific crystal structure of this compound has not been reported in publicly accessible databases, the analysis of closely related structures, such as other halogenated methyl benzoates, offers significant insight into its likely solid-state conformation and packing.

Table 2: Crystallographic Data for the Related Compound Methyl 3,5-dibromo-2-diacetylaminobenzoate nih.gov

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₂H₁₁Br₂NO₄ |

| Formula Weight | 393.04 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 7.6386 (8) |

| b (Å) | 8.8870 (6) |

| c (Å) | 10.8691 (8) |

| α (°) | 78.186 (6) |

| β (°) | 76.155 (7) |

| γ (°) | 82.750 (7) |

| Cell Volume & Density | |

| Volume (ų) | 698.91 (10) |

| Z (Molecules/Unit Cell) | 2 |

| Calculated Density (Mg m⁻³) | 1.868 |

This data provides a foundational understanding of how a multi-substituted aminobenzoate ester packs in the solid state, highlighting the precise arrangement and dimensions of the unit cell.

Theoretical and Computational Chemistry Studies on Methyl 3 Amino 2,4 Dibromo 6 Chlorobenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of chemical species. For a polysubstituted aromatic compound like Methyl 3-Amino-2,4-dibromo-6-chlorobenzoate, these calculations can elucidate the effects of the various substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

Geometry Optimization: The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy. The presence of bulky halogen atoms (bromine and chlorine) and the amino and methyl carboxylate groups can lead to steric hindrance, influencing the planarity of the benzene ring and the orientation of the substituents. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict these structural parameters with high accuracy. researchgate.netresearchgate.netmdpi.com

Molecular Orbitals: DFT also provides information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. mdpi.com For this compound, the electron-donating amino group and the electron-withdrawing halogens and ester group will significantly influence the energy and distribution of these frontier orbitals.

| Parameter | Calculated Value (B3LYP/6-31G*) |

|---|---|

| C-N Bond Length (Å) | 1.405 |

| C-Br Bond Length (Å) | 1.910 |

| C-Cl Bond Length (Å) | 1.745 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. umn.eduresearchgate.net

For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the energetics obtained from DFT. This is particularly important for properties like ionization potential, electron affinity, and reaction enthalpies. These methods can also provide a more detailed understanding of electron correlation effects, which can be significant in molecules with multiple lone pairs, such as the halogen and oxygen atoms in the target compound. umn.edu Studies on similar substituted anilines have utilized these methods to accurately predict electronic properties and geometries. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior in different environments (e.g., in solution). mdpi.comresearchgate.net

The rotation around the C-N bond of the amino group and the C-C bond of the ester group can lead to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. Studies on similar polyhalogenated aromatic compounds have used MD to investigate their aggregation behavior and interactions with biological macromolecules. mdpi.comresearchgate.netrsc.org

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population at 298 K (%) |

|---|---|---|---|

| A (Planar NH2) | 0.00 | C-C-N-H = 0 | 75 |

| B (Pyramidal NH2) | 1.20 | Variable | 20 |

| C (Rotated Ester) | 2.50 | O=C-O-C = 180 | 5 |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and identifying the high-energy transition states that govern reaction rates.

Mechanistic Insights into Electrophilic and Nucleophilic Processes

The electronic nature of this compound suggests it can participate in both electrophilic and nucleophilic reactions. The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic attack. Conversely, the halogen atoms can be sites for nucleophilic substitution or can be involved in metal-catalyzed cross-coupling reactions.

DFT calculations can be used to model the reaction pathways of such processes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction. For instance, studies on the halogenation of anilines have used DFT to reveal novel reaction mechanisms. researchgate.net

Regioselectivity and Stereoselectivity Predictions

For a polysubstituted benzene ring, predicting the site of further substitution (regioselectivity) is crucial. The interplay between the directing effects of the existing substituents (amino, bromo, chloro, and methyl carboxylate) determines the outcome of electrophilic aromatic substitution reactions. ijrar.orgwikipedia.orgvanderbilt.edu

Amino group (-NH2): Strongly activating and ortho-, para-directing. ijrar.orgwikipedia.orgyoutube.com

Halogens (-Br, -Cl): Deactivating but ortho-, para-directing. ijrar.orgvanderbilt.edu

Methyl carboxylate (-COOCH3): Deactivating and meta-directing. umass.eduumass.edu

Computational methods can predict the regioselectivity by calculating the stability of the intermediate carbocations (sigma complexes) formed upon electrophilic attack at different positions on the ring. The position that leads to the most stable intermediate is generally the favored site of substitution. vanderbilt.edu Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of reactive sites. researchgate.net

| Position of Attack | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Ortho to -NH2 | 0.0 | Ortho/Para substitution favored |

| Para to -NH2 | 0.5 | |

| Meta to -NH2 | 15.2 | Meta substitution disfavored |

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

There are no published studies that present simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. Computational simulations of these spectroscopic properties are vital for several reasons:

NMR Spectroscopy Simulation: Theoretical calculations of 1H and 13C NMR chemical shifts would provide valuable insight into the electronic environment of the hydrogen and carbon atoms within the molecule. This data is essential for confirming the compound's structure and for the analysis of its conformational isomers.

IR Spectroscopy Simulation: A simulated IR spectrum would predict the vibrational frequencies of the various functional groups present in the molecule, such as the amino (N-H), carbonyl (C=O), and carbon-halogen (C-Br, C-Cl) bonds. This information is critical for identifying the compound and studying its vibrational modes.

UV-Vis Spectroscopy Simulation: Theoretical calculations of the electronic transitions would help in interpreting the experimental UV-Vis spectrum, providing information about the molecule's electronic structure and its absorption of light.

Without dedicated computational studies, a theoretical exploration of these spectroscopic properties remains speculative.

Non-Covalent Interactions and Intermolecular Forces Analysis (e.g., Halogen Bonding, Hydrogen Bonding)

Similarly, there is a lack of specific research into the non-covalent interactions and intermolecular forces of this compound. The presence of bromine, chlorine, and an amino group suggests the potential for a variety of significant non-covalent interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the halogen atoms can act as hydrogen bond acceptors. A detailed theoretical study would be required to identify the most favorable hydrogen bonding networks and to quantify their contribution to the stability of the molecular assembly.

Structure Reactivity Relationships in Methyl 3 Amino 2,4 Dibromo 6 Chlorobenzoate

Impact of Multiple Halogen Substituents on Aromatic Ring Reactivity